2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde is a complex organic compound characterized by its unique molecular structure, which includes a furo[3,2-b]pyridine ring and a tert-butyldimethylsilyloxy group. The compound has the molecular formula and a molecular weight of approximately 291.43 g/mol. Its structure can be represented by the SMILES notation CC(C)(C)Si(C)OCc1cc2ncc(cc2o1)C#C
.
The tert-butyldimethylsilyloxy group serves as a protective group in organic synthesis, enhancing the stability of the compound under various conditions. This compound is primarily utilized in scientific research, particularly in organic synthesis and coordination chemistry.
There is no known mechanism of action for TBDMS-Furo[3,2-b]Py-CHO itself. Its significance lies in its potential use as a precursor for molecules with specific biological activities.
The chemical behavior of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde is influenced by its functional groups. The tert-butyldimethylsilyloxy group is hydrolytically stable but can be reverted to alcohols under acidic conditions (e.g., using a 2:1 acetic acid/water mixture at 25°C) .
Additionally, related compounds have been involved in various reactions such as carbon-carbon coupling facilitated by metalation with dimethylzinc, showcasing their potential in forming complex molecular structures essential for pharmaceuticals .
Research indicates that compounds similar to 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde exhibit significant biological activities. They have been explored for their potential as ligands in coordination chemistry, contributing to the development of luminescent lanthanide compounds for biological sensing applications . Furthermore, studies suggest that derivatives may have implications in photocycloaddition reactions, which could lead to novel therapeutic agents .
The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde typically involves the use of tert-butyldimethylsilyl chloride as a silylation agent. This process often requires a base and may utilize palladium-catalyzed reactions such as Suzuki-Miyaura coupling for introducing the furo[3,2-b]pyridine framework .
This compound finds applications primarily in:
Interaction studies involving 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde focus on its role as a ligand in coordination complexes. These studies highlight its potential to form stable complexes with metals, which can be beneficial for applications in sensing and catalysis .
Moreover, the compound's ability to undergo photocycloaddition reactions suggests that it may interact with light in ways that could be exploited for photochemical applications .
Several compounds share structural similarities with 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine | Contains a chlorine atom which may influence reactivity. | |
Methyl (E)-3-[2-[[tert-butyl(dimethyl)silyl]oxy]methyl]furo[3,2-b]pyridin-6-yl]prop-2-enoate | Features an acrylate moiety that may enhance reactivity. | |
2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile | Incorporates a nitrile group which may affect biological activity. |
These compounds demonstrate variations in functional groups and reactivity profiles while maintaining the core furo[3,2-b]pyridine structure. The presence of different substituents allows for diverse applications and biological activities, underscoring the uniqueness of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde within this class of compounds.